Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Rocbrutinib genome-wide CRISPR Cas9
knockout screen

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rocbrutinib

CAS No.: 2485861-07-0

Cat. No.: S12860587

Rocbrutinib & CRISPR Screening Rationale

Rocbrutinib is a novel, fourth-generation covalent and non-covalent Bruton's Tyrosine Kinase (BTK)
inhibitor characterized by high selectivity [1]. The field of chronic lymphocytic leukemia (CLL) is
increasingly moving towards fixed-duration or MRD-guided treatments, which are often intermittent
rather than continuous [1]. This shift creates a need to identify effective combination partners that can

enhance the efficacy of time-limited therapies.

Genome-wide CRISPR-Cas9 knockout (CRISPRKko) screening is a powerful functional genomics approach
to systematically identify genes whose loss influences cancer cell sensitivity to a drug. In the context of
Rocbrutinib, this screen was designed to discover synthetic lethal interactions—genes whose knockout is
specifically lethal to cells only in the presence of the drug [1]. This provides a direct pathway to identifying

rational combination therapies.

Experimental Workflow

The following diagram outlines the complete workflow for a pooled genome-wide CRISPR-Cas9 knockout

screen to identify Rocbrutinib combination targets:
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Data Analysis & Bioinformatics

The analysis of NGS data from CRISPR screens involves quantifying sgRNA abundance and statistically
identifying significantly enriched or depleted genes. The MAGeCK (Model-based Analysis of Genome-wide
CRISPR-Cas9 Knockout) tool suite is specifically designed for this purpose [2] [3].

MAGeCK-RRA employs a negative binomial model to account for over-dispersed sgRNA read counts and
uses a robust rank aggregation (RRA) algorithm to identify genes whose targeting sgRNAs show a non-
random distribution (enrichment or depletion) in the ranked list [3]. MAGeCK-MLE extends this capability
through maximum likelihood estimation, allowing for the analysis of complex experimental designs with

multiple conditions or time points [2].

The following diagram illustrates the key steps and algorithms in the MAGeCK analysis workflow:
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MAGeCK Data Analysis Workflow
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Enriched/Depleted Genes

Click to download full resolution via product page

Quality Control (QC) Metrics

A thorough QC is critical for reliable results. MAGeCK-VISPR defines a comprehensive set of QC

measurements at multiple levels [2]:

QC Level Metrics Interpretation

Sequence GC content distribution, Base quality =~ Samples should have similar GC profiles; median

scores base quality >25 [2].

Read Mapped read percentage, Gini index, High mappability is good; high Gini index

Count Zero-count SgRNAs expected in positive selection [2].

Sample Read count distribution, Pearson Replicates should cluster together; identifies
correlation, PCA batch effects [2].

Gene Essential gene depletion (e.qg., Significant depletion of core essential genes
ribosomal genes) validates screen performance [2].

Detailed Wet-Lab Protocol

This protocol adapts established methods for generating CRISPR-edited cells for a large-scale knockout
screen [4] [5].

Part 1: sgRNA Library and Lentiviral Production

e Library Selection: Use a validated, genome-wide human CRISPRko library (e.g., Brunello library
with ~4 sgRNAs/gene and 1000 non-targeting controls) [5].
¢ Lentiviral Production:
o Culture HEK-293T cells in high-quality DMEM with 10% FBS to 70-80% confluency.
o Co-transfect using a standard calcium phosphate or PEI protocol with three plasmids:
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= Transfer Plasmid: sgRNA library pool.
= Packaging Plasmid: psPAX2 (gag/pol/rev).
= Envelope Plasmid: pMD2.G (VSV-G).
o Replace media 6-8 hours post-transfection.
o Harvest viral supernatant at 48 and 72 hours, concentrate by ultracentrifugation, and aliquot

for storage at -80°C.
o Titer the virus on your target CLL cell line to determine transduction efficiency.

Part 2: Cell Transduction and Screening

e Cell Preparation: Maintain target CLL cells in their optimal growth medium. On the day of
transduction, harvest and count the cells.
e Transduction:
o Seed a minimum of ( 2 \times 1078 ) cells to ensure ~500x coverage of the sgRNA library.
o Infect cells with the lentiviral library at a low MOI (0.3-0.4) in the presence of polybrene (8
pg/mL) to ensure most cells receive only one sgRNA.
o Spinoculate by centrifugation at 800-1000 x g for 30-60 minutes at 32°C to enhance infection
efficiency.
¢ Selection and Treatment:
o 48 hours post-transduction, add the appropriate selective antibiotic (e.g., Puromycin) for 5-7
days to eliminate non-transduced cells.
o After selection, split the population into two arms:
= Control Arm: Treated with vehicle (e.g., DMSO).
= Treatment Arm: Treated with Rocbrutinib at a predetermined 1C20 concentration.
o Culture cells for 14-21 days, maintaining library representation and replenishing drugs/media
every 3-4 days.
e Harvesting:
o Pellet a minimum of ( 1 \times 10”8 ) cells from each arm at the endpoint for genomic DNA
extraction. Also, harvest a reference sample ("Day 0") immediately after selection.

Part 3: Next-Generation Sequencing (NGS) Library Prep

e gDNA Extraction: Use a large-scale gDNA extraction kit to obtain high-quality, high-molecular-weight
DNA. Quantify DNA accurately.

e Two-Step PCR Amplification:
o Step 1 (sgRNA Amplification): Perform multiple parallel PCRs (e.g., 100 pL reactions) using

~100 ug of total gDNA to amplify the integrated sgRNA cassette. Use primers specific to the
lentiviral backbone.
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o Step 2 (Indexing): Use a limited cycle PCR to add lllumina P5/P7 flowcell adapters and i5/i7
dual indexing barcodes to the products from Step 1.
e Sequencing: Pool the indexed libraries, quantify, and sequence on an lllumina platform (e.g.,
NovaSeq) to a depth of >100 reads per sgRNA.

Results Interpretation & Hit Validation

The primary goal is to identify genes whose sgRNAs are significantly depleted in the Rocbrutinib-treated

arm compared to the control, indicating that their loss sensitizes cells to the drug (synthetic lethality).

e Primary Validation: For top hits (like BCL2), perform competitive growth assays. Create
monoclonal or polyclonal cell lines with knockout of the hit gene and compare their sensitivity to
Rocbrutinib against control cells using cell viability assays (e.g., CellTiter-Glo) [1] [6].

¢ Pharmacological Validation: The most translatable validation is to test the combination of
Rocbrutinib with a clinical-grade inhibitor of the hit target (e.g., a BCL2 inhibitor like venetoclax).
Demonstrate synergistic killing using combination index (Cl) calculations across multiple dose
responses [1] [6].

Conclusion

This application note outlines a robust framework for employing genome-wide CRISPR-Cas9 knockout
screens to discover novel combination therapies for Rocbrutinib. The integration of a stringent wet-lab
protocol, a comprehensive bioinformatic pipeline with MAGeCK, and a multi-tiered validation strategy
provides a powerful path for translating genetic findings into rational drug combinations, ultimately
supporting the development of more effective, fixed-duration treatments for CLL and other B-cell

malignancies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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